

Technical Guide: Solubility Profiling of 5-Fluoro-2-iodo-4-methylaniline

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Compound of Interest

Compound Name:	5-Fluoro-2-iodo-4-methylaniline
CAS No.:	1126423-32-2
Cat. No.:	B1442206

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Executive Summary & Strategic Context

Subject: **5-Fluoro-2-iodo-4-methylaniline** (CAS: 1126423-32-2) Role: Critical Intermediate for MEK Inhibitors (e.g., Cobimetinib analogs) Molecular Weight: 251.04 g/mol Physical State: Solid (Likely m.p. 40–60°C range based on structural analogs)

This guide addresses the solubility behavior of **5-Fluoro-2-iodo-4-methylaniline**, a halogenated aniline derivative used extensively in the synthesis of diarylamine-based kinase inhibitors. Unlike commodity chemicals, specific thermodynamic solubility data for this intermediate is often proprietary.

This document serves two purposes:

- Predictive Profiling: Establishes the theoretical solubility matrix based on Hansen Solubility Parameters (HSP) and functional group analysis.
- Experimental Protocol: Defines a self-validating workflow to generate precise mole-fraction solubility data (

) essential for optimizing crystallization and reaction yields.

Thermodynamic Fundamentals & Predictive Modeling

To understand the solubility of **5-Fluoro-2-iodo-4-methylaniline**, we must analyze its molecular interaction potential. The molecule contains:

- Amine (-NH₂): Hydrogen bond donor/acceptor.
- Iodine (-I) & Fluorine (-F): Electron-withdrawing, increasing polarity but reducing lattice energy relative to non-halogenated analogs.
- Methyl (-CH₃): Lipophilic moiety.

Hansen Solubility Parameter (HSP) Prediction

The solubility is maximized when the interaction distance (

) between the solute (1) and solvent (2) is minimized:

Estimated HSP Values for **5-Fluoro-2-iodo-4-methylaniline**:

- (Dispersion): ~19.5 MPa
(High due to Iodine polarizability)
- (Polarity): ~8.0 MPa
(Dipole from C-F and C-N bonds)
- (H-Bonding): ~10.5 MPa
(Amine group)

Predicted Solubility Matrix

Based on the "Like Dissolves Like" principle and chromatographic behavior (typically elutes in EtOAc/Hexane mixtures):

Solvent Class	Representative Solvent	Predicted Solubility	Mechanistic Rationale
Chlorinated	Dichloromethane (DCM)	High	Excellent match for dispersion () and moderate polarity.
Esters	Ethyl Acetate (EtOAc)	High	Good H-bond acceptor for the amine; standard process solvent.
Aprotic Polar	DMSO, DMF	Very High	Strong dipole interactions solubilize the polarizable iodine.
Alcohols	Methanol, Ethanol	Moderate	H-bonding competes with crystal lattice; solubility increases sharply with .
Alkanes	Hexane, Heptane	Low	Lacks polarity/H-bonding to overcome solute-solute interactions.
Aqueous	Water	Insoluble	Hydrophobic aromatic core dominates; requires pH < 2 (protonation) to dissolve.

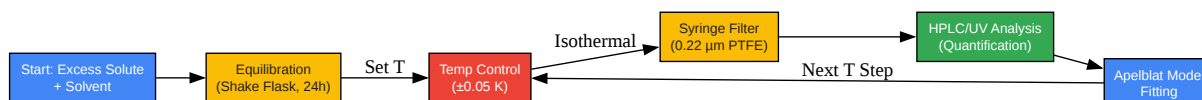
Experimental Protocol: Determination of Solubility

Since exact literature values are scarce, the following Self-Validating System is required to generate reliable data for process scaling.

The Dynamic Laser Monitoring Method

This method is superior to gravimetric analysis for halogenated anilines due to their potential for sublimation or oxidation.

Workflow Diagram:



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Figure 1: Iterative solubility determination workflow ensuring thermodynamic equilibrium.

Step-by-Step Methodology

- Preparation: Add excess **5-Fluoro-2-iodo-4-methylaniline** to a double-jacketed glass vessel containing the target solvent (e.g., Methanol).
- Equilibration: Stir at 400 rpm for 24 hours. Ensure solid phase persists (saturated solution).
- Temperature Stepping: Adjust temperature from 278.15 K to 323.15 K in 5 K intervals. Allow 4 hours stabilization per step.
- Sampling: Withdraw supernatant using a pre-heated syringe equipped with a 0.22 μm PTFE filter to prevent "cold spots" causing premature precipitation.
- Quantification: Dilute with Acetonitrile and analyze via HPLC (C18 column, Water/ACN gradient).
- Validation: Repeat each point in triplicate. Relative Standard Deviation (RSD) must be < 3%.

Mathematical Modeling of Solubility Data

To interpolate solubility at any temperature for process design, experimental data must be fitted to the Modified Apelblat Equation.

The Apelblat Model

Where:

- x_1 : Mole fraction solubility.
- T : Absolute temperature (K).
- A : Empirical parameters derived from regression.

Interpretation for Process Engineers:

- Parameter B: Reflects the enthalpy of solution. A large negative value indicates solubility is highly sensitive to temperature—ideal for cooling crystallization.
- Parameter C: Accounts for the temperature dependence of heat capacity.

Thermodynamic Parameters

From the solubility data, calculate the dissolution enthalpy (ΔH_{diss})

and entropy (ΔS_{diss})

using the van't Hoff analysis:

Critical Insight: For **5-Fluoro-2-iodo-4-methylaniline**, dissolution is expected to be endothermic ($\Delta H_{\text{diss}} > 0$)

in alcoholic solvents, meaning solubility increases with temperature. This confirms that cooling crystallization is the viable purification strategy.

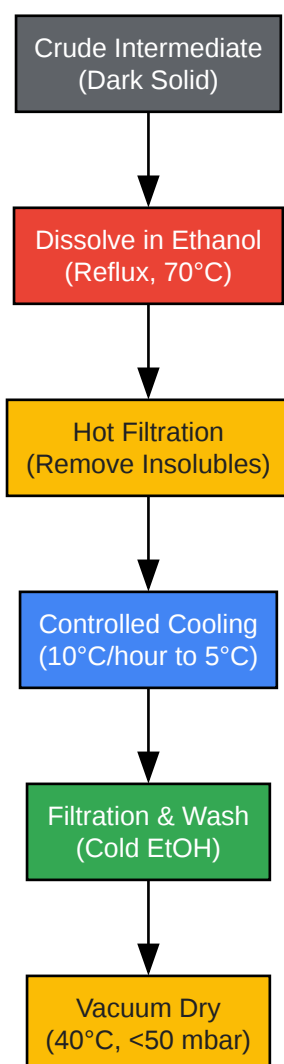
Application: Purification Strategy

Based on the solubility differential, the following solvent systems are recommended for purification:

Recrystallization Solvent Screening

- Primary Candidate: Ethanol/Water (80:20 v/v).
 - Logic: High solubility in hot Ethanol, poor in Water. The "antisolvent" effect of water maximizes yield.
- Alternative: Toluene/Heptane.
 - Logic: Soluble in Toluene (aromatic stacking), insoluble in Heptane. Good for removing non-polar impurities.

Process Flow for High Purity (>99.5%):



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Figure 2: Optimized recrystallization pathway for **5-Fluoro-2-iodo-4-methylaniline**.

References

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- Hansen Solubility Parameters: Title: Hansen Solubility Parameters: A User's Handbook. Source: CRC Press. URL:[[Link](#)] (Fundamental basis for the predictive solubility matrix)
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